3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a complex organic compound that features a unique combination of structural motifs. This compound incorporates a benzo[d][1,3]dioxole moiety, a 1,2,4-oxadiazole ring, and a fluoroquinolinone core. These structural elements are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to various chemical transformations to introduce the 1,2,4-oxadiazole and fluoroquinolinone functionalities. Common reagents used in these reactions include sodium hydride, piperidine hydrochloride, and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinolinone analogs.
Scientific Research Applications
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Known for their biological activities, including antitumor and antimicrobial properties.
1,2,4-Oxadiazole derivatives: Widely studied for their potential as pharmaceuticals and agrochemicals.
Fluoroquinolinone derivatives: Commonly used as antibiotics and anticancer agents.
Uniqueness
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to its combination of structural motifs, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.
Biological Activity
The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic derivative that combines the structural motifs of benzo[d][1,3]dioxole and quinoline. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is C19H13N3O5 with a molecular weight of approximately 363.3236 g/mol. The structure consists of a quinoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring , which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings summarize its biological activities:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In comparative studies, it showed lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
-
Mechanisms of Action :
- The anticancer mechanisms were investigated through several assays:
- EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Flow cytometry analysis using annexin V-FITC indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treatment with the compound led to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Mitochondrial Pathway Activation : The expression levels of pro-apoptotic protein Bax increased while anti-apoptotic protein Bcl-2 decreased upon treatment, suggesting activation of the mitochondrial apoptosis pathway .
- The anticancer mechanisms were investigated through several assays:
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound has been correlated with its biological activity:
- The benzo[d][1,3]dioxole moiety enhances lipophilicity and facilitates interaction with cellular targets.
- The oxadiazole ring contributes to increased bioactivity through potential interactions with nucleophilic sites in proteins.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
This compound | HepG2 | 2.38 | Doxorubicin | 7.46 |
HCT116 | 1.54 | Doxorubicin | 8.29 | |
MCF-7 | 4.52 | Doxorubicin | 4.56 |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives containing the benzo[d][1,3]dioxole structure. These derivatives were assessed for their anticancer properties using similar methodologies as described above. Results indicated that modifications to the dioxole ring could lead to enhanced activity and selectivity against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O4/c19-10-2-3-13-11(6-10)16(23)12(7-20-13)18-21-17(22-26-18)9-1-4-14-15(5-9)25-8-24-14/h1-7H,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFRMKPJHHIYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=C(C4=O)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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